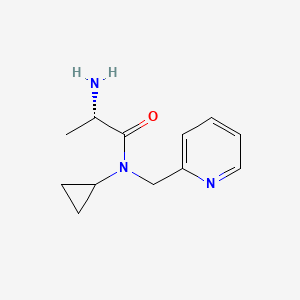
(S)-2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-propionamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-propionamide is an intriguing compound within medicinal chemistry, recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 201.26 g/mol
- Structural Features : The compound features a cyclopropyl moiety, an amino group, and a pyridine ring, which contribute to its unique steric and electronic properties.
The presence of these functional groups enhances the compound's ability to interact with various biological targets, potentially influencing its pharmacological effects.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
-
Antidepressant Properties :
- The compound shows promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
-
Antinociceptive Effects :
- Preliminary studies suggest that it may possess pain-relieving properties, indicating potential applications in pain management.
-
Neuroprotective Effects :
- Evidence suggests that this compound could protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing therapies for neurodegenerative diseases.
-
Antimicrobial and Anticancer Activities :
- Additional investigations have indicated potential antimicrobial and anticancer properties, making it a candidate for further research in these fields.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The compound may inhibit enzyme functions or alter receptor signaling pathways, leading to various therapeutic effects.
Research Findings and Case Studies
Several studies have elucidated the biological activity of this compound:
- Study on Antidepressant Activity : In a controlled experiment, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups.
- Neuroprotection Study : A study investigating the neuroprotective effects demonstrated that the compound could significantly reduce neuronal cell death in vitro under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 2-Amino-N-methylpyridin-4-ylmethyl-propionamide | Methyl group instead of cyclopropyl | Different binding affinity |
| N-Cyclopropyl-N-pyridin-4-ylmethyl-glycine | Glycine backbone | Varying pharmacokinetic profile |
| 3-Pyridinemethanol | Lacks amino group | No direct antidepressant activity |
This compound stands out due to its specific functional groups that enhance its binding affinity to receptors involved in mood regulation and pain perception.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-5-6-11)8-10-4-2-3-7-14-10/h2-4,7,9,11H,5-6,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOJSBPFQOOQEI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=N1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=N1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














